benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C24H16Cl2O5 It is characterized by the presence of a benzofuran ring, a dichlorobenzylidene group, and an acetate moiety
Preparation Methods
The synthesis of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,6-dichlorobenzaldehyde with a benzofuran derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then esterified with benzyl acetate to yield the final compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other similar compounds, such as:
Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: This compound has a similar structure but with a benzodioxol group instead of the dichlorobenzylidene group.
Benzyl {[(2Z)-2-(3-methyl-2-thienylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: This compound features a thienylmethylene group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C24H16Cl2O5 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H16Cl2O5/c25-19-7-4-8-20(26)18(19)12-22-24(28)17-10-9-16(11-21(17)31-22)29-14-23(27)30-13-15-5-2-1-3-6-15/h1-12H,13-14H2/b22-12- |
InChI Key |
JTZFSKPLAZGEJH-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3 |
Origin of Product |
United States |
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